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molecular formula C9H12BrNO2 B8434079 5-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one CAS No. 1193335-01-1

5-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one

Cat. No. B8434079
M. Wt: 246.10 g/mol
InChI Key: IDMZCFVZYIPOJF-UHFFFAOYSA-N
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Patent
US08114868B2

Procedure details

To a solution of 5-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one (20 mg, 81.3 mmol) in DME (6 mL) was added Pd(PPh3)4 (10 mg) under nitrogen. The mixture was stirred for 1 h at rt, and a solution of (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one (38.95 mg, 81.3 mmol) in EtOH (2 mL) and satd aq NaHCO3 (2 mL) were added. The resulting mixture was stirred at 100° C. for 2 h, quenched with water, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give the crude product, which was purified by preparative TLC and preparative HPLC to afford (S)-6-(2-hydroxy-2-methylpropyl)-3-(S)-1-(4-(1-(2-hydroxy-2-methylpropyl)-6-oxo-1,6-dihydropyridin-3-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (6.5 mg, 15.5%). LC-MS Method 2 tR=0.99 min, m/z=519; 1H NMR (CDCl3): δ 7.60-7.57 (d, 1H), 7.43 (s, 1H), 7.36-7.26 (m, 5H), 7.15 (d, 2H), 7.01 (d, 2H), 6.70 (d, 1H), 2.85 (m, 1H), 5.69-5.66 (m, 1H), 4.13-4.09 (s, 2H), 4.05-3.98 (s, 1H), 2.89-2.86 (m, 1H), 2.44-2.36 (m, 1H), 2.28-2.16 (m, 5H), 1.58-1.53 (d, 3H), 1.33-1.30 (s, 6H), 1.19 (s, 3H), 1.12 (s, 3H).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=CC(=O)N(CC(O)(C)C)C=1.OC(C)(C)C[C@@:17]1([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)[O:22][C:21](=[O:23])[N:20]([C@H](C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C)[CH2:19][CH2:18]1.C([O-])(O)=O.[Na+]>COCCOC.CCO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:41]1([CH:17]2[O:22][C:21](=[O:23])[NH:20][CH2:19][CH2:18]2)[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1 |f:2.3,^1:66,68,87,106|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
BrC=1C=CC(N(C1)CC(C)(C)O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
10 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
38.95 mg
Type
reactant
Smiles
OC(C[C@@]1(CCN(C(O1)=O)[C@@H](C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C1=CC=CC=C1)(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 100° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC and preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 mg
YIELD: PERCENTYIELD 15.5%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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